

# Total Synthesis of Villosin C: A Detailed Methodological Overview

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## Compound of Interest

Compound Name: Villosin

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This document provides a comprehensive overview of the first and only reported total synthesis of (±)-**Villosin C**, a structurally complex 17(15 → 16)-abeo-abietane diterpenoid.<sup>[1][2]</sup> **Villosin C**, first isolated from *Teucrium divaricatum* subsp. *villosum*, has garnered significant interest due to its reported biological activities, including antioxidative, nitric oxide (NO) production inhibitory, and antitumor properties.<sup>[1][3]</sup> The scarcity of this natural product from its plant sources necessitates a robust synthetic route to enable further biological investigation and drug development efforts.<sup>[1][3]</sup>

The methodology detailed herein, developed by Zhou et al., accomplishes the synthesis of (±)-**Villosin C** in 11 steps.<sup>[2]</sup> The synthetic strategy is characterized by a convergent assembly of the core ring system and a carefully orchestrated sequence of oxidation reactions.

## Retrosynthetic Analysis and Strategic Overview

The synthetic challenge presented by **Villosin C** lies in its highly oxidized and fully substituted aromatic C ring, embedded within a 6/6/6/5 tetracyclic framework that includes a dihydrofuran D ring.<sup>[1]</sup> The retrosynthetic strategy is outlined below.



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Caption: Retrosynthetic analysis of (±)-**Villosin C**.

The key features of the synthesis include:

- **Convergent A/B/C Ring System Assembly:** A gram-scale, three-step sequence to construct the core tricyclic system.
- **Strategic C-Ring Functionalization:** A Siegel-Tomkinson C–H oxidation and a Claisen rearrangement to install the necessary substituents on the aromatic C ring.<sup>[1]</sup>
- **Diastereoselective D-Ring Formation:** An intramolecular iodoetherification to construct the dihydrofuran D ring.<sup>[1]</sup>
- **Controlled Oxidation State Escalation:** A rational design in the order of oxidation at various carbon centers (C6/11/14 → C7 → C12 → C17).<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for the 11-step synthesis of (±)-**Villosin C**.

Step	Transformation	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Grignard Addition	Aldehyde 12 & Benzyl Chloride 13	Alcohol	Mg, THF	90
2	Oxidation	Alcohol	Enone 11	IBX, DMSO	93
3	Intramolecular Friedel-Crafts Alkylation	Enone 11	Tricyclic Ketone	H2SO4	67
4	Oxidation	Tricyclic Ketone	$\alpha$ -hydroxy enone 14	NaH, (MeO)2CO; m-CPBA	83
5	Methylation	$\alpha$ -hydroxy enone 14	$\alpha$ -methoxy enone 15	NaH, MeI	95
6	Siegel-Tomkinson C-H Oxidation	$\alpha$ -methoxy enone 15	Phenol Intermediate	LHMDS, N-fluorobenzenesulfonimide; DBU	85
7	Allylation and Claisen Rearrangement	Phenol Intermediate	Phenol 19	Allyl bromide, K2CO3; BCl3	79
8	Ortho-iodination	Phenol 19	Iodophenol	I2, PhI(OAc)2	91
9	Allylation	Iodophenol	Allylated Phenol	Allyl bromide, K2CO3	93
10	Iodoetherification	Allylated Phenol	Iodide 20a/20b	I2, NaHCO3	80 (1:1.1 dr)

11	Conversion to Villosin C	Iodide 20a	(±)-Villosin C	Cs(O <sub>2</sub> CCF <sub>3</sub> ), DMF	56
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## Experimental Protocols: Key Methodologies

Detailed protocols for the key transformations in the total synthesis of (±)-**Villosin C** are provided below.

### Siegel-Tomkinson C–H Oxidation and Claisen Rearrangement (Steps 6 & 7)

This two-step sequence was crucial for the introduction of the C12 and C13 substituents on the aromatic C-ring.

Protocol:

- **C-H Oxidation:** To a solution of the  $\alpha$ -methoxy enone **15** in anhydrous THF at -78 °C, add LHMDS (1.0 M in THF). After stirring for 1 hour, add a solution of N-fluorobenzenesulfonimide in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH<sub>4</sub>Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure. The crude product is then dissolved in toluene, and DBU is added. The mixture is heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is washed with 1 M HCl, water, and brine. The organic layer is dried and concentrated to yield the phenol intermediate.
- **Allylation and Claisen Rearrangement:** To a solution of the phenol intermediate in acetone, add allyl bromide and K<sub>2</sub>CO<sub>3</sub>. Stir the mixture at room temperature for 12 hours. Filter the solid and concentrate the filtrate. The crude product is then dissolved in anhydrous CH<sub>2</sub>Cl<sub>2</sub> and cooled to -78 °C. Add BCl<sub>3</sub> (1.0 M in CH<sub>2</sub>Cl<sub>2</sub>) dropwise. Stir the reaction at -78 °C for 1 hour and then warm to room temperature. Quench with saturated aqueous NaHCO<sub>3</sub> and extract with CH<sub>2</sub>Cl<sub>2</sub>. The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography to afford phenol **19**.

### Intramolecular Iodoetherification (Step 10)

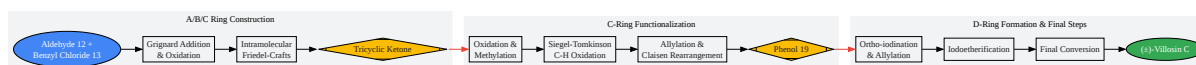
This key step constructs the 5-membered dihydrofuran D-ring with concomitant installation of an iodine atom.

Protocol:

- To a solution of the allylated phenol in CH<sub>2</sub>Cl<sub>2</sub> at 0 °C, add NaHCO<sub>3</sub> followed by the portionwise addition of I<sub>2</sub>.
- Stir the reaction mixture at room temperature for 24 hours in the dark.
- Quench the reaction with saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> and extract with CH<sub>2</sub>Cl<sub>2</sub>.
- The combined organic layers are washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated under reduced pressure.
- The resulting diastereomers (20a and 20b) are separated by flash column chromatography.

## Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow of the total synthesis of (±)-**Villosin C**.



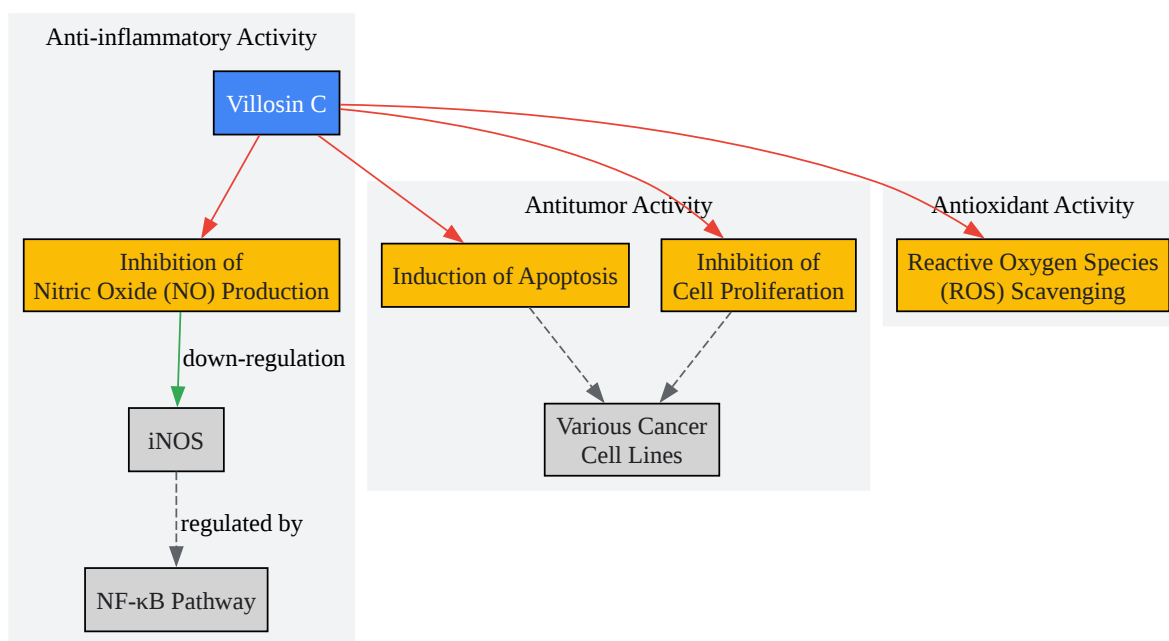
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Caption: Workflow of the 11-step total synthesis of (±)-**Villosin C**.

## Biological Activity Context: Potential Signaling Pathways

While the specific molecular targets of **Villosin C** are not yet fully elucidated, its reported biological activities suggest potential interactions with signaling pathways involved in

inflammation and cancer.



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Caption: Potential signaling pathways modulated by **Villosin C**.

The development of this total synthesis provides a critical platform for the synthesis of **Villosin C** analogs and detailed structure-activity relationship (SAR) studies, which will be instrumental in identifying its molecular targets and advancing its potential as a therapeutic lead.

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## References

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